molecular formula C13H17N3O3 B3826044 N,N-bis[2-(methylamino)-2-oxoethyl]benzamide

N,N-bis[2-(methylamino)-2-oxoethyl]benzamide

Cat. No.: B3826044
M. Wt: 263.29 g/mol
InChI Key: RAWPIROOHWNSDF-UHFFFAOYSA-N
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Description

N,N-bis[2-(methylamino)-2-oxoethyl]benzamide is a chemical compound with a complex structure that includes benzamide and methylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis[2-(methylamino)-2-oxoethyl]benzamide can be achieved through aminomethylation reactions. One effective method involves the reaction of ortho-, meta-, and para-aminobenzamides with bis(N,N-dimethylamino)methane in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O . The reaction typically takes place in ethanol at 70°C over 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of aminomethylation and the use of catalysts suggest that scaling up the laboratory synthesis could be feasible with appropriate optimization of reaction conditions and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

N,N-bis[2-(methylamino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bis(N,N-dimethylamino)methane, urea, biuret, and semicarbazide hydrochloride . The reactions are typically carried out in the presence of catalysts such as NiCl2·6H2O and SmCl3·6H2O at elevated temperatures (around 70°C) in ethanol .

Major Products

The major products formed from these reactions include various N-substituted aniline derivatives containing urea fragments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted aniline derivatives and nitrogen-containing heterocycles .

Uniqueness

N,N-bis[2-(methylamino)-2-oxoethyl]benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to act as an enzyme activator and its potential in drug development distinguish it from other similar compounds .

Properties

IUPAC Name

N,N-bis[2-(methylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-14-11(17)8-16(9-12(18)15-2)13(19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWPIROOHWNSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC(=O)NC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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